molecular formula C9H14BClN2O3 B2841140 2-Morpholinopyridine-3-boronic acid hydrochloride CAS No. 1309979-68-7

2-Morpholinopyridine-3-boronic acid hydrochloride

Cat. No.: B2841140
CAS No.: 1309979-68-7
M. Wt: 244.48
InChI Key: NZWXPZWHSRBZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinopyridine-3-boronic acid hydrochloride typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is catalyzed by a palladium complex and proceeds under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinopyridine-3-boronic acid hydrochloride can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic acid derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield boronic esters or acids.

Scientific Research Applications

2-Morpholinopyridine-3-boronic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Could be used in the synthesis of pharmaceutical intermediates, although detailed applications are not widely reported.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholinopyridine-3-boronic acid hydrochloride in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with the halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinopyridine-3-boronic acid hydrochloride is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3,13-14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWXPZWHSRBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCOCC2)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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